molecular formula C18H18F2N2O4S B2567348 N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide CAS No. 896312-77-9

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide

Cat. No. B2567348
CAS RN: 896312-77-9
M. Wt: 396.41
InChI Key: WJYQZLFDDKPTGZ-UHFFFAOYSA-N
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Description

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemical research.

Scientific Research Applications

Antitumor Applications

Sulfonamides, including compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, have been evaluated for their antitumor properties. They have shown potent cell cycle inhibitory activities, with some progressing to clinical trials. High-density oligonucleotide microarray analysis has provided insights into the gene expression changes induced by these compounds, highlighting their potential as oncolytic agents (Owa et al., 2002).

Corrosion Inhibition

Sulfonamide derivatives have been investigated for their corrosion inhibition properties on metal surfaces. Studies involving quantum chemical calculations and molecular dynamics simulations have identified specific piperidine derivatives as effective corrosion inhibitors for iron, revealing the relationship between their molecular structure and inhibition efficiency (Kaya et al., 2016).

Conducting Polymers

Research into derivatized bis(pyrrol-2-yl) arylenes has explored the synthesis of conducting polymers with low oxidation potentials. These polymers are stable in their conducting form due to the low oxidation potentials of their monomers, suggesting applications in electronic materials (Sotzing et al., 1996).

Photodynamic Therapy

Zinc(II) phthalocyanines substituted with sulfonamide derivatives have been synthesized and characterized for their potential in photodynamic therapy. The photophysical and photochemical properties of these compounds, including singlet oxygen quantum yield and photosensitizing abilities, have been evaluated for their applicability in treating cancer (Pişkin et al., 2020).

Enzyme Inhibition

N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been synthesized and shown to exhibit significant enzyme inhibition potential. These compounds were evaluated for their inhibitory effects on acetylcholinesterase and α-glucosidase, demonstrating their potential for therapeutic applications (Riaz, 2020).

properties

IUPAC Name

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O4S/c1-2-26-15-6-4-14(5-7-15)22-11-13(10-18(22)23)21-27(24,25)17-9-12(19)3-8-16(17)20/h3-9,13,21H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYQZLFDDKPTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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